molecular formula C14H22N4O3 B11833609 tert-Butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate

Cat. No.: B11833609
M. Wt: 294.35 g/mol
InChI Key: LWXFQKOKHJOHIQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a pyrazine ring bearing a hydroxymethyl moiety at the 6-position. The Boc group enhances solubility and stability during synthesis, while the pyrazine-hydroxymethyl moiety may contribute to hydrogen bonding and electronic interactions in biological systems.

Properties

Molecular Formula

C14H22N4O3

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl 4-[6-(hydroxymethyl)pyrazin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)18-6-4-17(5-7-18)12-9-15-8-11(10-19)16-12/h8-9,19H,4-7,10H2,1-3H3

InChI Key

LWXFQKOKHJOHIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CN=C2)CO

Origin of Product

United States

Chemical Reactions Analysis

tert-Butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the pyrazine moiety allow it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in the substituents on the piperazine or heterocyclic rings, influencing physicochemical and biological properties:

Compound Name Substituent Features Molecular Formula Molecular Weight (g/mol) Key References
tert-Butyl 4-((trifluoromethyl)sulfonyl)piperazine-1-carboxylate Trifluoromethylsulfonyl group (electron-withdrawing, lipophilic) C₁₀H₁₇F₃N₂O₄S 320.31
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate Methoxycarbonyl and methyl groups on pyridine (moderate polarity) C₁₇H₂₄N₃O₄ 334.39
tert-Butyl 4-[3-(1,3-thiazol-5-yl)pyrazin-2-yl]piperazine-1-carboxylate Thiazole-pyrazine hybrid (enhanced π-π stacking potential) C₁₆H₂₀N₆O₂S 360.44
tert-Butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate (pyridine analog) Hydroxymethyl on pyridine (polar, H-bond donor) C₁₅H₂₃N₃O₃ 293.37
Target compound : tert-Butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate Hydroxymethyl on pyrazine (polar, H-bond donor; pyrazine enhances electron deficiency) C₁₄H₂₂N₄O₃ 294.35 (estimated) N/A

Key Observations :

  • Electron-deficient pyrazine in the target compound may improve binding to electron-rich biological targets compared to pyridine analogs .
Physicochemical Properties
  • Solubility : The hydroxymethyl group in the target compound likely enhances water solubility compared to lipophilic analogs (e.g., trifluoromethylsulfonyl in or methoxycarbonyl in ).
  • Stability: The Boc group protects the piperazine nitrogen, reducing degradation during synthesis, as seen in for diaminoaryl derivatives .

Biological Activity

The compound tert-butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • Chemical Formula : C_{14}H_{20}N_4O_3
  • Molecular Weight : 288.34 g/mol

The compound features a piperazine ring, which is known for its diverse biological activities, and a hydroxymethyl pyrazine moiety that enhances its pharmacological profile.

Mechanisms of Biological Activity

Research indicates that piperazine derivatives exhibit various mechanisms of action, including:

  • Kinase Inhibition : Compounds with similar structures have been shown to inhibit kinases such as CDK6, which is critical in cell cycle regulation. The interaction involves binding to the hinge region of the kinase, leading to selective inhibition of mutant forms associated with cancer .
  • Anticancer Activity : Some studies have reported that piperazine derivatives induce apoptosis in cancer cells. For instance, a related compound demonstrated cytotoxic effects in hypopharyngeal tumor cell models, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects : Piperazine derivatives have been explored for their neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's. They may inhibit cholinesterase and modulate amyloid beta aggregation .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds to infer the potential effects of this compound:

StudyFindings
Study 1 A piperazine derivative exhibited significant inhibition of CDK6 with an IC50 value in the nanomolar range, indicating strong selectivity for target kinases involved in tumor growth .
Study 2 Another derivative showed promising results in inducing apoptosis in cancer cell lines, outperforming standard chemotherapeutics like bleomycin .
Study 3 Research on neuroprotective effects revealed that certain piperazine compounds could reduce oxidative stress markers and improve cognitive function in animal models .

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